molecular formula C16H17NO2 B11861824 4,6-Diisopropyl-2-oxo-2H-chromene-3-carbonitrile

4,6-Diisopropyl-2-oxo-2H-chromene-3-carbonitrile

Cat. No.: B11861824
M. Wt: 255.31 g/mol
InChI Key: SOGKJXXYRXBFFP-UHFFFAOYSA-N
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Description

4,6-Diisopropyl-2-oxo-2H-chromene-3-carbonitrile is a chemical compound with the molecular formula C16H17NO2. It belongs to the class of chromenes, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of isopropyl groups at positions 4 and 6, a carbonyl group at position 2, and a nitrile group at position 3 on the chromene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diisopropyl-2-oxo-2H-chromene-3-carbonitrile can be achieved through various methods. One common approach involves the Knoevenagel condensation reaction, where 2-hydroxybenzaldehyde derivatives react with ethyl cyanoacetate in the presence of a catalyst such as CF3COOH . Another method involves a three-component reaction using lipase (Mucor miehei) in ionic liquids as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as dual-frequency ultrasonication, has been explored to minimize the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

4,6-Diisopropyl-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

4,6-Diisopropyl-2-oxo-2H-chromene-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Diisopropyl-2-oxo-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, it can inhibit monoamine oxidase, an enzyme involved in neurotransmitter metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Diisopropyl-2-oxo-2H-chromene-3-carbonitrile is unique due to the presence of isopropyl groups at positions 4 and 6, which can influence its chemical reactivity and biological activity. This specific substitution pattern can enhance its stability and interaction with molecular targets compared to other chromene derivatives .

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-oxo-4,6-di(propan-2-yl)chromene-3-carbonitrile

InChI

InChI=1S/C16H17NO2/c1-9(2)11-5-6-14-12(7-11)15(10(3)4)13(8-17)16(18)19-14/h5-7,9-10H,1-4H3

InChI Key

SOGKJXXYRXBFFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=O)C(=C2C(C)C)C#N

Origin of Product

United States

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